Parvimoside B
説明
Parvimoside B (compound ID: 165) is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis. It belongs to a broader class of marine-derived saponins known for their structural complexity and diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties . Parvimoside B is structurally characterized by a lanostane-type triterpene aglycone linked to oligosaccharide chains, with variations in sugar composition and hydroxylation patterns distinguishing it from related compounds. Its isolation and preliminary characterization were reported alongside Parvimoside A (compound ID: 164), a structural analog from the same species .
特性
分子式 |
C65H104O31 |
|---|---|
分子量 |
1381.5 g/mol |
IUPAC名 |
(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |
InChI |
InChI=1S/C65H104O31/c1-25(2)11-10-16-64(8)53-29(69)19-63(7)28-12-13-35-61(4,5)36(15-17-62(35,6)27(28)14-18-65(53,63)60(82)96-64)91-59-52(40(74)34(24-85-59)90-57-47(81)51(39(73)33(22-68)88-57)94-56-43(77)41(75)37(71)31(20-66)87-56)95-55-44(78)42(76)48(26(3)86-55)92-54-45(79)49(30(70)23-84-54)93-58-46(80)50(83-9)38(72)32(21-67)89-58/h14,25-26,28,30-59,66-68,70-81H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57?,58?,59?,62-,63+,64+,65?/m1/s1 |
InChIキー |
HYVSBXYYXRGWQB-JUMVDZCNSA-N |
異性体SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
同義語 |
parvimoside B |
製品の起源 |
United States |
類似化合物との比較
Parvimoside B shares functional and biosynthetic similarities with other sea cucumber glycosides but exhibits distinct structural features and biological profiles. Below is a comparative analysis with key analogs:
Structural Comparison
The table below summarizes structural distinctions among Parvimoside B and related compounds:
Key Observations :
- Aglycone Diversity: Parvimoside B’s lanostane-type aglycone contrasts with the holostane backbone of Bivittoside C (166) and Marmoratoside B (172), which influences membrane interaction mechanisms .
- Functional Groups : Unlike 25-acetoxybivittoside D (168) (Bohadschia marmorata), Parvimoside B lacks acetyl modifications, which are linked to increased cytotoxicity in other analogs .
Pharmacokinetic and Stability Profiles
Q & A
Q. How is Parvimoside B structurally elucidated, and what analytical techniques are critical for confirming its molecular identity?
Methodological Answer: Structural elucidation of Parvimoside B involves a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Determines carbon-hydrogen frameworks and stereochemistry.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration for novel compounds.
Q. Table 1: Key Techniques for Structural Elucidation
| Technique | Parameters Analyzed | Advantages | Limitations | Reference |
|---|---|---|---|---|
| NMR (1D/2D) | , COSY, HSQC | High resolution for stereochemistry | Requires pure samples | |
| High-Resolution MS | Molecular ion peaks, isotopic patterns | Precise mass determination | Limited structural detail | |
| X-ray Diffraction | Crystal lattice structure | Definitive proof of configuration | Requires crystallizable form |
For reproducibility, experimental protocols must detail sample preparation, instrumentation parameters, and reference standards .
Q. What in vitro models are commonly used to assess the bioactivity of Parvimoside B, and how are they optimized?
Methodological Answer: Common models include:
- Cell-based assays (e.g., cytotoxicity, enzyme inhibition).
- Receptor-binding studies (e.g., fluorescence polarization, surface plasmon resonance).
Optimization Steps:
Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC values.
Control standardization : Use positive/negative controls (e.g., DMSO for solvent effects).
Replicate design : Triplicate measurements to account for variability.
Refer to experimental design frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with research goals .
Q. How can researchers optimize the synthesis of Parvimoside B for higher yield and purity?
Methodological Answer: Synthetic optimization involves:
- Design of Experiments (DOE) : Test variables (e.g., temperature, catalysts) systematically.
- Analytical monitoring : Use HPLC or UPLC to track intermediates and purity.
- Green chemistry principles : Solvent selection (e.g., ethanol over dichloromethane) to improve sustainability.
Q. Table 2: Key Variables in Synthesis Optimization
| Variable | Impact on Yield/Purity | Analytical Tool |
|---|---|---|
| Reaction Time | Prolonged time may degrade product | TLC/HPLC |
| Catalyst Loading | Excess may cause side reactions | NMR/MS |
| Temperature | Higher temps accelerate reactions | GC (for volatile byproducts) |
Detailed protocols must be reported in supplementary materials for reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological effects of Parvimoside B?
Methodological Answer: Contradictions arise from variables like dosage, model systems, or analytical methods. Steps to resolve conflicts:
Meta-analysis : Compare studies using PRISMA guidelines to identify bias or heterogeneity .
Replication studies : Standardize protocols (e.g., cell lines, exposure time).
Mechanistic probing : Use knockout models or isotopic labeling to isolate pathways.
Q. Table 3: Conflicting Studies on Parvimoside B
| Study | Observed Effect | Key Variables Differing |
|---|---|---|
| A (2023) | Anti-inflammatory at 10 µM | Human macrophages vs. murine |
| B (2024) | No effect at 10 µM | Serum-free medium vs. FBS-supplemented |
What frameworks guide the development of targeted research questions for Parvimoside B studies?
Methodological Answer: Use structured frameworks to ensure rigor:
- PICO : Population (e.g., cell type), Intervention (dose), Comparison (control), Outcome (e.g., apoptosis).
- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Example Research Question: "How does Parvimoside B modulate the NF-κB pathway in triple-negative breast cancer cells (PICO: Population=TNBC, Intervention=5–20 µM, Comparison=untreated cells, Outcome=NF-κB inhibition)?"
Q. How can multi-omics data be integrated to study Parvimoside B's mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes.
- Proteomics : SILAC labeling to quantify protein changes.
- Metabolomics : LC-MS to track metabolite shifts.
Integration Strategy:
Use bioinformatics tools (e.g., KEGG pathway analysis) to link omics layers.
Validate findings with functional assays (e.g., CRISPR knockdown of key genes).
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